molecular formula C16H13N3O3 B14515298 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide CAS No. 62868-10-4

2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide

Cat. No.: B14515298
CAS No.: 62868-10-4
M. Wt: 295.29 g/mol
InChI Key: RMXNAKZEQQXNMA-UHFFFAOYSA-N
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Description

2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide is a chemical compound known for its unique structure and properties It is a derivative of phenytoin, a well-known anticonvulsant drug

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide typically involves the reaction of 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid with various reagents. One common method involves reacting the carboxylic acid with methyl ester of different amino acids and substituted benzhydrols in pyridine, using N,N dicyclohexyl carbodiimide (DCC) as a coupling agent . The reaction conditions often include room temperature and the use of ethanol or methanol as solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain ion channels and receptors, leading to its anticonvulsant effects . The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxo-4,4-diphenylimidazolidine-1-carboxamide stands out due to its specific structural features and potential applications in medicinal chemistry. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.

Properties

CAS No.

62868-10-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2,5-dioxo-4,4-diphenylimidazolidine-1-carboxamide

InChI

InChI=1S/C16H13N3O3/c17-14(21)19-13(20)16(18-15(19)22,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,17,21)(H,18,22)

InChI Key

RMXNAKZEQQXNMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)C(=O)N)C3=CC=CC=C3

Origin of Product

United States

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